YHO-13351 Free Base: A Technical Guide to a Potent BCRP Inhibitor
YHO-13351 Free Base: A Technical Guide to a Potent BCRP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YHO-13351 is a water-soluble prodrug of the potent and specific Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitor, YHO-13177. Developed to overcome multidrug resistance in cancer chemotherapy, YHO-13351 is rapidly converted to its active metabolite, YHO-13177, in vivo. This guide provides a comprehensive technical overview of YHO-13351, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols. The information presented is intended to support further research and development of this compound as a potential adjunctive therapy in oncology.
Chemical and Physical Properties
YHO-13351 free base is a synthetic acrylonitrile derivative. Its key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | [1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate |
| Molecular Formula | C26H33N3O4S |
| Molecular Weight | 483.62 g/mol |
| CAS Number | 912288-64-3 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | -20°C |
Mechanism of Action
YHO-13351 acts as a prodrug, undergoing rapid conversion to its active form, YHO-13177, following administration. YHO-13177 is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter BCRP. BCRP is a transmembrane protein that functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic agents, out of cancer cells. This efflux mechanism is a major contributor to multidrug resistance (MDR).
By inhibiting BCRP, YHO-13177 effectively blocks the efflux of BCRP substrate drugs, leading to their increased intracellular accumulation and enhanced cytotoxic effects in cancer cells that overexpress this transporter.[1][2]
Figure 1: Mechanism of action of YHO-13351.
Preclinical Data
In Vitro Efficacy
The active metabolite, YHO-13177, has demonstrated potent reversal of BCRP-mediated drug resistance across various cancer cell lines. It effectively sensitizes resistant cells to chemotherapeutic agents that are known BCRP substrates.
| Cell Line | Cancer Type | Chemotherapeutic Agent | Effect of YHO-13177 |
| HCT116/BCRP | Human Colon Cancer | SN-38, Mitoxantrone, Topotecan | Potentiated cytotoxicity |
| A549/SN4 | Human Lung Cancer | SN-38, Mitoxantrone, Topotecan | Potentiated cytotoxicity |
| NCI-H460 | Human Lung Cancer | SN-38 | Potentiated cytotoxicity |
| NCI-H23 | Human Lung Cancer | SN-38 | Potentiated cytotoxicity |
| RPMI-8226 | Human Myeloma | SN-38 | Potentiated cytotoxicity |
| AsPC-1 | Human Pancreatic Cancer | SN-38 | Potentiated cytotoxicity |
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Concentration for Half-Maximal Reversal: 0.01 to 0.1 µmol/L in HCT116/BCRP and A549/SN4 cells.[1]
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Specificity: YHO-13177 shows high specificity for BCRP and does not significantly inhibit other major ABC transporters like P-glycoprotein (MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1) at effective concentrations.[1]
In Vivo Efficacy
Preclinical studies in mouse models have shown that co-administration of YHO-13351 with the topoisomerase I inhibitor irinotecan (a prodrug of SN-38) significantly enhances its antitumor activity in BCRP-overexpressing tumors.
| Animal Model | Tumor Type | Treatment | Outcome |
| Mice with P388/BCRP leukemia | Murine Leukemia | YHO-13351 + Irinotecan | Significantly increased survival time compared to irinotecan alone.[2] |
| HCT116/BCRP Xenograft | Human Colon Cancer | YHO-13351 + Irinotecan | Suppressed tumor growth, whereas irinotecan alone had little effect.[2] |
Pharmacokinetics
Following oral or intravenous administration in mice, YHO-13351 is rapidly converted to its active metabolite, YHO-13177.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is based on the methodology described by Yamazaki et al. (2011).
Figure 2: In vitro cytotoxicity assay workflow.
Detailed Steps:
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Cell Seeding: Plate cancer cells (e.g., HCT116/BCRP and parental HCT116) in 96-well microplates at an appropriate density and allow them to adhere overnight.
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Drug Addition: Add serial dilutions of the chemotherapeutic agent (e.g., SN-38) to the wells, both in the presence and absence of a fixed concentration of YHO-13177.
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Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
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Viability Assessment: Add a cell viability reagent (e.g., MTS or WST-8) to each well and incubate for a further 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the concentration of the chemotherapeutic agent that inhibits cell growth by 50% (IC50) for each condition. The degree of sensitization is determined by the fold change in IC50 in the presence of YHO-13177.
Intracellular Drug Accumulation Assay
This protocol is adapted from the methods described for assessing BCRP function using the fluorescent substrate Hoechst 33342.
Figure 3: Intracellular drug accumulation assay workflow.
Detailed Steps:
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Cell Seeding: Plate BCRP-overexpressing cells and parental cells in 96-well plates.
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Incubation with Substrate and Inhibitor: Add the fluorescent BCRP substrate Hoechst 33342 to the cells, along with varying concentrations of YHO-13177.
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Incubation: Incubate the plates at 37°C for 30 minutes to allow for substrate uptake and efflux.
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Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths appropriate for Hoechst 33342 (e.g., Ex: ~355 nm, Em: ~460 nm). An increase in fluorescence in the presence of YHO-13177 indicates inhibition of BCRP-mediated efflux.
In Vivo Xenograft Study
The following is a general protocol for a subcutaneous xenograft study to evaluate the in vivo efficacy of YHO-13351 in combination with a chemotherapeutic agent.
Figure 4: In vivo xenograft study workflow.
Detailed Steps:
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Cell Implantation: Subcutaneously inject a suspension of BCRP-overexpressing cancer cells (e.g., HCT116/BCRP) into the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.
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Treatment Administration: Administer YHO-13351 (e.g., orally) and the chemotherapeutic agent (e.g., irinotecan, intraperitoneally or intravenously) according to a predefined schedule and dosage.
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Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
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Endpoint: The study can be terminated when tumors in the control group reach a certain size, or it can be continued to assess survival. Tumor growth inhibition and increased survival are the primary efficacy endpoints.
Conclusion
YHO-13351, as a prodrug of the potent and specific BCRP inhibitor YHO-13177, represents a promising strategy to overcome multidrug resistance in cancer therapy. Its ability to enhance the efficacy of conventional chemotherapeutic agents in preclinical models warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of YHO-13351. Future studies should focus on detailed pharmacokinetic and toxicology profiling to pave the way for potential clinical evaluation.
